2-Methyloxetane
Overview
Description
2-Methyloxetane is a chemical compound with the molecular formula C4H8O . It has an average mass of 72.106 Da and a monoisotopic mass of 72.057518 Da .
Synthesis Analysis
The synthesis of this compound has been studied theoretically using DFT, MPn and CASPT2//CASSCF methods . The thermal fragmentation of this compound yields two different sets of products due to ring asymmetry . The process takes place via two different reaction pathways, one of which prevails over the other .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various methods. The 60 MHz PMR sub-spectral analysis of this compound has been carried out approximating some weak couplings to zero . The proton chemical shifts and the proton-proton couplings are reported .Chemical Reactions Analysis
The chemical reactions of this compound have been studied extensively. The thermal decomposition of this compound in the gas phase has been studied experimentally over the temperature range 660–760 K . The process takes place via two different reaction pathways . Oxetane thermolysis (and the reverse reaction) has also aroused interest in establishing whether it takes place in a concerted manner or in two steps involving cleavage of the two bonds to be broken—or their formation in the reverse reaction—which would require the presence of a biradical intermediate .Physical and Chemical Properties Analysis
This compound has a molecular formula of C4H8O, an average mass of 72.106 Da, and a monoisotopic mass of 72.057518 Da .Scientific Research Applications
Sustainable Solvent for Green Extraction
2-Methyloxolane (2-MeOx), a bio-based solvent, is increasingly recognized for its potential to substitute hexane in the extraction of natural products and food ingredients. It boasts a favorable environmental and toxicological profile compared to petroleum-based solvents, making it a promising alternative in plant-based chemistry. Studies highlight 2-MeOx's solvent power, extraction efficiency, and positive impacts on technology, economy, and safety in industrial applications (Rapinel et al., 2020).
Antimicrobial Applications
A novel class of copolyoxetanes featuring quaternary ammonium and PEG-like side chains demonstrated significant antimicrobial effectiveness. These compounds, based on modifications of 2-methyloxetane, showed promising results against a range of pathogenic bacteria while maintaining low cytotoxicity toward human cells, indicating potential applications as therapeutic agents (Chakrabarty et al., 2011).
Polymerization and Material Science
The polymerization of ethyl-3-(acryloyloxy)methyloxetane (EAO) via Atom Transfer Radical Polymerization (ATRP) has been explored, revealing the stability of the oxetane group during polymerization. This process contributes to advancements in material science, particularly in developing novel polymeric materials with specific properties (Singha et al., 2005).
Mechanism of Action
Safety and Hazards
The safety data sheet for 2-Methyloxetane indicates that it is a flammable liquid and vapor, harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
The future directions for 2-Methyloxetane research could involve further studies on its synthesis, reactivity, and medicinal chemistry . There is also potential for more detailed insight into the chemical kinetics of cyclic ethers, which remains critical to high-fidelity numerical modeling of combustion .
Properties
IUPAC Name |
2-methyloxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIIBDOXPQOKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870944 | |
Record name | 2-Methyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
218.0 [mmHg] | |
Record name | 1,3-Epoxybutane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2806 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Groups of industrial and lab chemicals were tested for their alkylation activity using 4-(p-nitrobenzyl)pyridine and deoxyguanosine as nucleophiles. The alkylation activity was compared with mutagenicity of the chemicals to Escherichia coli WP2 uvrA without metabolic activation. All the epoxide-containing compounds including simple epoxides and glycidyl ethers elicited alkylation activity and mutagenicity. There was a reasonable correlation between the rate of alkylation and mutagenic potency. All the methylating and ethylating compounds tested were active but no correlation was observed between rate of alkylation and mutagenic potency, apparently due to the different types of alkylation products formed. There was no evidence among the chemicals tested of an alkylating nonmutagen. Thus, evidence of alkylation activity appears to indicate mutagenic risk. /Epoxides/ | |
Record name | 1,3-EPOXYBUTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1656 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2167-39-7 | |
Record name | 2-Methyloxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2167-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Butylene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLOXETANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05JH3GJ6W9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3-EPOXYBUTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1656 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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